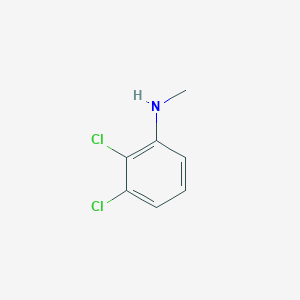

N-(2,3-dichlorophenyl)-N-methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2,3-dichlorophenyl)-N-methylamine”, there are general methods for the synthesis of similar compounds, such as piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N-(2,3-dichlorophenyl)-N-methylamine” can be analyzed using Density Functional Theory (DFT) calculations . These calculations can provide information about the optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, and other properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dichlorophenyl)-N-methylamine” can be analyzed using various techniques . For example, DFT calculations can provide information about the compound’s nonlinear optical (NLO) properties, thermodynamic properties, and molecular surfaces .科学的研究の応用

-

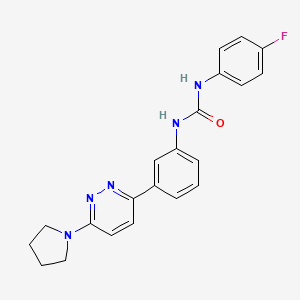

N-(2,3-Difluorophenyl)-2-fluorobenzamide

- Methods of Application : The compound was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures .

- Results or Outcomes : The crystal structure of the compound was determined using single crystal X-ray diffraction methods .

-

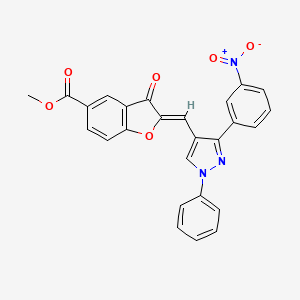

1,2,3-Triazole Hybrids with Amine-Ester Functionality

- Application Summary : A series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized and tested for antimicrobial activities .

- Methods of Application : The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- Results or Outcomes : Moderate to excellent activity was observed from the majority of the compounds against the tested strains .

-

2,3-dichloro-N-[2-({2-[(2,3-dichlorophenyl)amino]ethyl}amino)ethyl]aniline

-

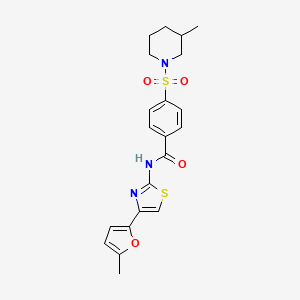

N-(2,3-Dichlorophenyl)-2-Nitrobenzene–Sulfonamide

- Application Summary : This compound has been studied for its nonlinear optical (NLO) properties, which are important for applications in optoelectronics .

- Methods of Application : The compound was studied using density functional theory (DFT) calculations to obtain optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, and thermodynamic properties .

- Results or Outcomes : The compound demonstrated considerable NLO character, with the first static hyperpolarizability (β) parameter increasing as the HOMO–LUMO energy gap decreased .

-

2,3-dichloro-N-[2-({2-[(2,3-dichlorophenyl)amino]ethyl}amino)ethyl]aniline

- Application Summary : This compound is a multi-functional amine with potential applications in various chemical reactions due to its unique structure .

- Methods of Application : The compound can be synthesized through a series of amine reactions involving 2,3-dichlorophenylamine and ethylenediamine .

- Results or Outcomes : The compound has been synthesized and its properties have been studied, but specific applications are not mentioned .

-

N-(2,3-Dichlorophenyl)-2-Nitrobenzene–Sulfonamide

- Application Summary : This compound has been studied for its nonlinear optical (NLO) properties, which are important for applications in optoelectronics .

- Methods of Application : The compound was studied using density functional theory (DFT) calculations to obtain optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, and thermodynamic properties .

- Results or Outcomes : The compound demonstrated considerable NLO character, with the first static hyperpolarizability (β) parameter increasing as the HOMO–LUMO energy gap decreased .

Safety And Hazards

将来の方向性

The future directions for the study of “N-(2,3-dichlorophenyl)-N-methylamine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, its safety and hazards could be investigated in more detail.

特性

IUPAC Name |

2,3-dichloro-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLSHKYKAHDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dichlorophenyl)-N-methylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2822771.png)

![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)

![5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2822778.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)

![Tert-butyl 3-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B2822784.png)

![methyl 3-(4-ethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2822791.png)